

# Synonyms and alternative names for 6'-Methoxy-2'-acetophenone

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## Compound of Interest

Compound Name: 6'-Methoxy-2'-acetophenone

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## An In-depth Technical Guide to 6'-Methoxy-2'-acetophenone

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**6'-Methoxy-2'-acetophenone** is a key chemical intermediate with significant applications in the pharmaceutical industry. Primarily, it serves as a crucial precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.<sup>[1][2][3]</sup> It is also recognized as a metabolite of the NSAID Nabumetone and is listed as a related compound or impurity in pharmacopeial references for Naproxen.<sup>[4][5]</sup> This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis protocols, and its role in relevant metabolic pathways.

### Synonyms and Alternative Names

**6'-Methoxy-2'-acetophenone** is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

Synonym/Alternative Name	Reference
1-(6-Methoxy-2-naphthalenyl)ethanone	
2-Acetyl-6-methoxynaphthalene	
1-(2-Methoxynaphthalen-6-yl)ethanone	[6]
1-(6-Methoxy-2-naphthalenyl)-1-ethanone	[6]
1-(6-Methoxy-2-naphthyl)-1-ethanone	[6]
1-(6-Methoxy-2-naphthyl)ethan-1-one	[6]
2-Methoxy-6-acetylnaphthalene	[6]
6-Acetyl-2-methoxynaphthalene	[6]
6-Methoxy-2-acetylnaphthalene	[6]
6-Methoxy-2-naphthyl methyl ketone	[6]
Ethanone, 1-(6-methoxy-2-naphthalenyl)-	[6]
NSC 105564	
Acetylnerolin	
Naproxen Impurity L	[6]
Naproxen Related Compound L	[6]

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **6'-Methoxy-2'-acetonephthone** is presented in the table below.

Property	Value	Reference
CAS Number	3900-45-6	
Molecular Formula	C <sub>13</sub> H <sub>12</sub> O <sub>2</sub>	[7]
Molecular Weight	200.23 g/mol	[7]
Appearance	Light yellow-beige powder/crystalline solid	[4][8]
Melting Point	107-109 °C	
Boiling Point	155-160 °C at 0.4 mmHg	[9]
Purity	≥98%	
EC Number	223-453-8	[9]
MDL Number	MFCD00021643	[9]

## Analytical Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted <sup>1</sup>H-NMR and <sup>13</sup>C-NMR spectral data are valuable for the structural confirmation of **6'-Methoxy-2'-acetoneaphthone**.

<sup>1</sup>H-NMR (CDCl<sub>3</sub>):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Reference
8.396	s	1H	Ar-H	[10]
7.995-8.021	dd	1H	Ar-H	[10]
7.845-7.867	d	1H	Ar-H	[10]
7.759-7.781	d	1H	Ar-H	[10]
7.194-7.223	dd	1H	Ar-H	[10]
7.164	s	1H	Ar-H	[10]
3.953	s	3H	-OCH <sub>3</sub>	[10]
2.698	s	3H	-COCH <sub>3</sub>	[10]

## Mass Spectrometry (MS)

The gas chromatography-mass spectrometry (GC-MS) data provides information on the fragmentation pattern of the molecule, aiding in its identification.

GC-MS Fragmentation Data:

m/z Value	Significance	Reference
200	Molecular Ion [M] <sup>+</sup>	[6]
185	[M-CH <sub>3</sub> ] <sup>+</sup>	[6]
157	[M-COCH <sub>3</sub> ] <sup>+</sup>	[6]

## Experimental Protocols

### Synthesis of 6'-Methoxy-2'-acetonaphthone via Friedel-Crafts Acylation

The most common method for synthesizing **6'-Methoxy-2'-acetonaphthone** is the Friedel-Crafts acylation of 2-methoxynaphthalene.[1] The choice of solvent is critical for regioselectivity,

with nitrobenzene favoring the desired 6-acetyl isomer.[1][11]

#### Materials:

- 2-Methoxynaphthalene
- Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ )
- Acetyl Chloride
- Nitrobenzene (dry)
- Concentrated Hydrochloric Acid
- Chloroform
- Methanol
- Crushed Ice
- Anhydrous Magnesium Sulfate

#### Procedure:

- In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 43 g (0.32 mol) of anhydrous aluminum chloride in 200 mL of dry nitrobenzene.[12]
- Add 39.5 g (0.250 mol) of finely ground 2-methoxynaphthalene to the solution.[12]
- Cool the stirred solution to approximately 5°C using an ice bath.[12]
- Slowly add 25 g (0.32 mol) of acetyl chloride dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.[12]
- After the addition is complete, continue stirring in the ice bath for 2 hours.[12]
- Allow the mixture to stand at room temperature for at least 12 hours.[12]

- Cool the reaction mixture in an ice bath and pour it into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid.[\[12\]](#)
- Transfer the mixture to a separatory funnel with 50 mL of chloroform. Separate the organic layer and wash it three times with 100 mL portions of water.[\[12\]](#)
- Remove the nitrobenzene and chloroform via steam distillation.[\[12\]](#)
- Dissolve the solid residue in chloroform, dry over anhydrous magnesium sulfate, filter, and remove the chloroform using a rotary evaporator.[\[12\]](#)
- Recrystallize the crude product from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene (yields typically range from 45-48%).[\[13\]](#)

## Synthesis of 6-methoxy-2-naphthylacetic acid via Willgerodt-Kindler Reaction

**6'-Methoxy-2'-acetonaphthone** can be converted to 2-(6-methoxy-2-naphthyl)acetic acid, the active metabolite of Nabumetone, through the Willgerodt-Kindler reaction followed by hydrolysis.[\[14\]](#)[\[15\]](#)

Conceptual Protocol:

### Part 1: Willgerodt-Kindler Reaction

- Combine 2-acetyl-6-methoxynaphthalene, morpholine, and sulfur powder in a round-bottomed flask.[\[13\]](#)
- Heat the mixture to reflux for 2 hours.[\[14\]](#)
- Upon completion, cool the reaction mixture. The thioamide intermediate, 2-(6-methoxy-2-naphthyl)thioacetamide, can be isolated by filtration and purified by recrystallization.[\[13\]](#)

### Part 2: Hydrolysis

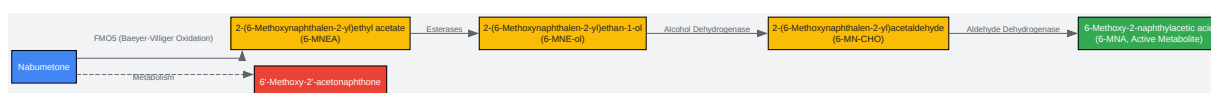
- Reflux the thioamide intermediate in concentrated hydrochloric acid for 2 hours.[\[14\]](#)
- Cool the reaction mixture and neutralize it with an aqueous solution of sodium hydroxide.[\[14\]](#)

- Extract the product with diethyl ether.[14]
- Combine the ether extracts, wash with water until neutral, dry over a suitable drying agent, and evaporate the solvent to yield 2-(6-methoxy-2-naphthyl)acetic acid.[14]

## Signaling Pathways and Logical Relationships

### Nabumetone Metabolic Pathway

**6'-Methoxy-2'-acetonaphthone** is a known metabolite in the biotransformation of the prodrug Nabumetone to its pharmacologically active form, 6-methoxy-2-naphthylacetic acid (6-MNA).[4]  
[5] The metabolic conversion involves several enzymatic steps.

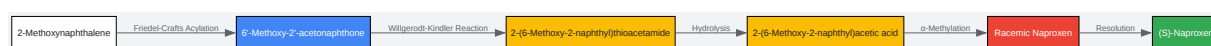


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Caption: Metabolic activation of the prodrug Nabumetone.

## Synthetic Pathway to Naproxen

**6'-Methoxy-2'-acetonaphthone** is a pivotal intermediate in the industrial synthesis of Naproxen. The following diagram illustrates the key transformations from the starting material to the final active pharmaceutical ingredient.



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Caption: Synthetic route to Naproxen via **6'-Methoxy-2'-acetonaphthone**.

## Conclusion

**6'-Methoxy-2'-acetonephthalone** is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its role as a key intermediate for Naproxen and its connection to the metabolism of Nabumetone underscore its importance. This guide provides essential technical information to support further research and development involving this versatile molecule.

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